molecular formula C7H3Cl3F2O B1403865 1,2,4-Trichloro-5-(difluoromethoxy)benzene CAS No. 1261853-01-3

1,2,4-Trichloro-5-(difluoromethoxy)benzene

Cat. No.: B1403865
CAS No.: 1261853-01-3
M. Wt: 247.4 g/mol
InChI Key: JSCVSZZRTYGNGK-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(difluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2Cl3F2O. It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. This compound is a white to light brown solid that is insoluble in water and has a melting point of 85-90°C.

Preparation Methods

The synthesis of 1,2,4-Trichloro-5-(difluoromethoxy)benzene typically involves the chlorination and fluorination of benzene derivatives. One common synthetic route includes the reaction of 1,2,4-trichlorobenzene with difluoromethyl ether under specific conditions. Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1,2,4-Trichloro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2,4-Trichloro-5-(difluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,2,4-Trichloro-5-(difluoromethoxy)benzene can be compared with other similar compounds such as:

    1,2,4-Trichlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    1,2,4-Trifluorobenzene: Contains fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.

    1,2,4-Trichloro-5-methoxybenzene: Has a methoxy group instead of a difluoromethoxy group, affecting its chemical behavior and applications.

The presence of both chlorine and difluoromethoxy groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

1,2,4-trichloro-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCVSZZRTYGNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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